

Physical and chemical properties of Para-nitrophenyllinoleate

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Compound of Interest

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Para-nitrophenyllinoleate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-nitrophenyllinoleate (p-NPL) is a synthetic ester molecule of significant interest in biochemical and pharmaceutical research. It is primarily utilized as a chromogenic substrate for the detection and characterization of lipolytic enzymes, such as lipases and esterases. The enzymatic hydrolysis of the ester bond in **para-nitrophenyllinoleate** releases linoleic acid and the yellow-colored para-nitrophenolate anion, the concentration of which can be readily quantified by spectrophotometry. This property makes it an invaluable tool for enzyme kinetics studies, inhibitor screening, and the development of diagnostic assays. This technical guide provides a detailed overview of the known physical and chemical properties of **para-nitrophenyllinoleate**, along with relevant experimental protocols and methodologies.

Core Physical and Chemical Properties

Para-nitrophenyllinoleate is the ester formed from linoleic acid and para-nitrophenol. While specific experimental data for some of its physical properties are not widely published, its characteristics can be inferred from its chemical structure and data from similar compounds.

Data Presentation: Physical and Chemical Properties

Property	Value	Source/Comment
Chemical Name	9,12-Octadecadienoic acid (9Z,12Z)-, 4-nitrophenyl ester	CAS Index Name [1]
CAS Number	6562-50-1	[1] [2]
Molecular Formula	C ₂₄ H ₃₅ NO ₄	[1] [2]
Molecular Weight	401.54 g/mol	[1] [2]
Physical Form	Solid	[2]
Purity	>99%	Commercially available specification [1] [2]
Melting Point	Not specified.	Expected to be a low-melting solid.
Boiling Point	Not specified.	Expected to decompose at high temperatures.
Solubility	DMSO: 200 mg/mL (495.60 mM) with sonication	[3]
Storage	Freezer (-20°C)	[1]
Stock Solution Stability	-80°C for 6 months; -20°C for 1 month	[3]

Spectroscopic and Chromatographic Properties

Detailed experimental spectra for **para-nitrophenyllinoleate** are not readily available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of its constituent moieties (linoleic acid and para-nitrophenol) and related p-nitrophenyl esters.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the linoleoyl chain, including peaks for the terminal methyl group, the bis-allylic protons, the

olefinic protons, and the methylene groups of the fatty acid chain. The para-substituted aromatic ring of the nitrophenyl group will exhibit a distinct AA'BB' splitting pattern.

- ^{13}C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester group, the carbons of the aromatic ring, and the various carbons of the linoleoyl chain, including the olefinic carbons.

2. Infrared (IR) Spectroscopy

The FTIR spectrum of **para-nitrophenyllinoleate** is predicted to exhibit the following characteristic absorption bands:

- Ester Carbonyl (C=O) Stretch: A strong absorption band around 1750-1760 cm^{-1} , characteristic of a phenyl ester.[4]
- Nitro (NO_2) Group Stretches: Two strong bands, one for the asymmetric stretch around 1520-1530 cm^{-1} and one for the symmetric stretch around 1340-1350 cm^{-1} .[4]
- C-O Stretch: A strong band in the 1200-1250 cm^{-1} region.
- C=C Stretch: A medium intensity band around 1640-1660 cm^{-1} from the linoleoyl chain.
- =C-H Bending: Out-of-plane bending vibrations for the cis-double bonds around 720-730 cm^{-1} .

3. UV-Visible (UV-Vis) Spectroscopy

Para-nitrophenyllinoleate itself is expected to absorb in the UV region. For comparison, 4-nitrophenyl palmitate has absorption maxima at 212 and 270 nm.[5] The primary utility of UV-Vis spectroscopy in the context of this molecule is the detection of its hydrolysis product, para-nitrophenol. The absorbance of para-nitrophenol is highly pH-dependent, with a λ_{max} around 317 nm in acidic conditions and shifting to 400-410 nm in alkaline conditions due to the formation of the p-nitrophenolate ion.[6][7][8][9]

4. High-Performance Liquid Chromatography (HPLC)

An HPLC method for the analysis of **para-nitrophenyllinoleate** would likely employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile

and water or a buffered aqueous solution. Detection would be performed using a UV detector. The development of a specific method would require optimization of the mobile phase composition, flow rate, and detection wavelength. HPLC methods for the separation of the hydrolysis product, p-nitrophenol, from other components are well-established.[10][11][12][13]

Experimental Protocols

1. Synthesis of **Para-nitrophenyllinoleate**

A general method for the synthesis of p-nitrophenyl esters involves the esterification of p-nitrophenol with the corresponding acyl chloride.[14][15] The following is a proposed protocol for the synthesis of **para-nitrophenyllinoleate**, adapted from the synthesis of p-nitrophenyl acetate.[16]

- Materials:
 - Linoleic acid
 - Thionyl chloride (SOCl_2) or oxalyl chloride ($(\text{COCl})_2$)
 - p-Nitrophenol
 - Anhydrous pyridine or triethylamine
 - Anhydrous dichloromethane (DCM) or diethyl ether
- Procedure:
 - Preparation of Linoleoyl Chloride: In a round-bottom flask, react linoleic acid with an excess of thionyl chloride or oxalyl chloride in an anhydrous solvent like DCM. The reaction is typically performed at room temperature or with gentle heating. The excess reagent and solvent are removed under reduced pressure to yield crude linoleoyl chloride.
 - Esterification: Dissolve p-nitrophenol in anhydrous DCM or diethyl ether containing a base such as pyridine or triethylamine. Cool the solution in an ice bath.
 - Slowly add the linoleoyl chloride (dissolved in the same anhydrous solvent) to the p-nitrophenol solution with constant stirring.

- Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
- Work-up and Purification:
 - Wash the reaction mixture successively with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove unreacted p-nitrophenol), and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter and evaporate the solvent under reduced pressure to obtain the crude **para-nitrophenyllinoleate**.
 - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

2. Enzymatic Hydrolysis Assay for Lipase/Esterase Activity

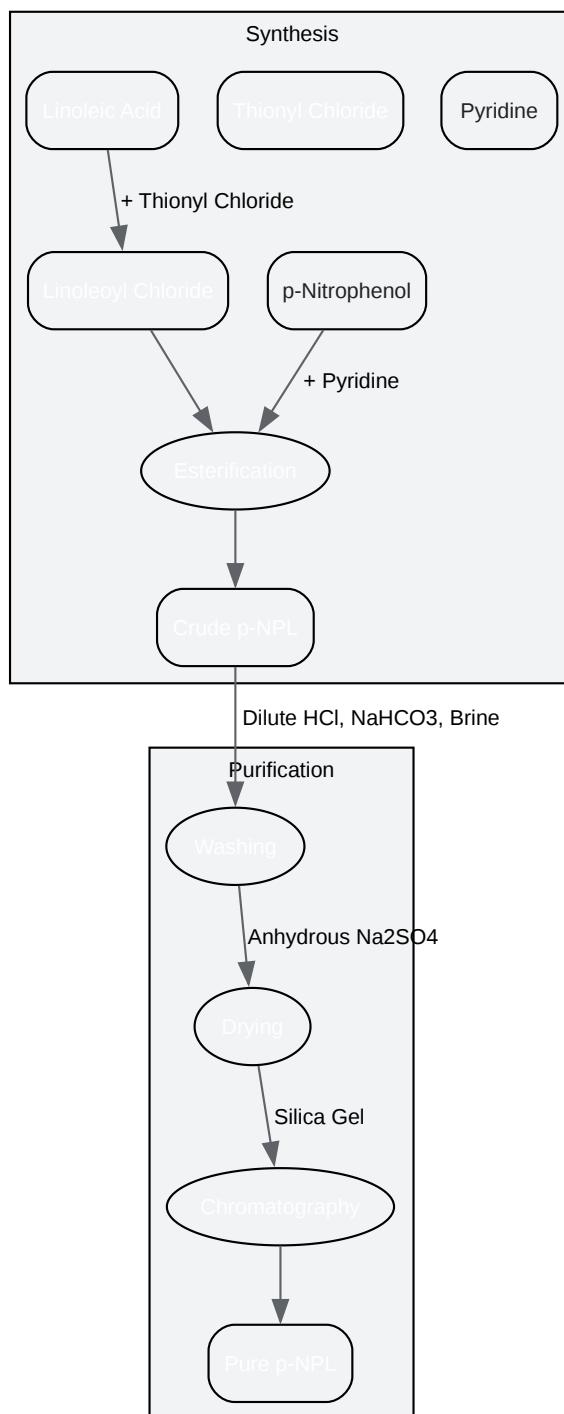
This protocol describes a standard method for determining the activity of lipolytic enzymes using **para-nitrophenyllinoleate** as a substrate. The principle is based on the spectrophotometric measurement of the released p-nitrophenol.

- Materials:
 - **Para-nitrophenyllinoleate**
 - Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-9.0)
 - Emulsifying agent (e.g., Triton X-100, gum arabic, or sodium deoxycholate)
 - Isopropanol or another suitable organic solvent to dissolve the substrate
 - Enzyme solution
 - Spectrophotometer (capable of measuring absorbance at 410 nm)
- Procedure:

- Substrate Solution Preparation: Prepare a stock solution of **para-nitrophenyllinoleate** in isopropanol. This stock solution is then dispersed in the buffer solution containing the emulsifying agent to form a stable emulsion. The final concentration of the substrate in the assay will depend on the specific enzyme and experimental conditions.
- Assay Reaction:
 - In a cuvette, add the substrate emulsion and allow it to equilibrate to the desired assay temperature (e.g., 37°C).
 - Initiate the reaction by adding a small volume of the enzyme solution.
 - Mix quickly and immediately start monitoring the increase in absorbance at 410 nm over time.
- Data Analysis:
 - The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
 - The enzyme activity can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, ϵ is the molar extinction coefficient of p-nitrophenol under the assay conditions (which is pH-dependent), c is the concentration, and l is the path length of the cuvette.
 - One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified conditions.

Visualizations

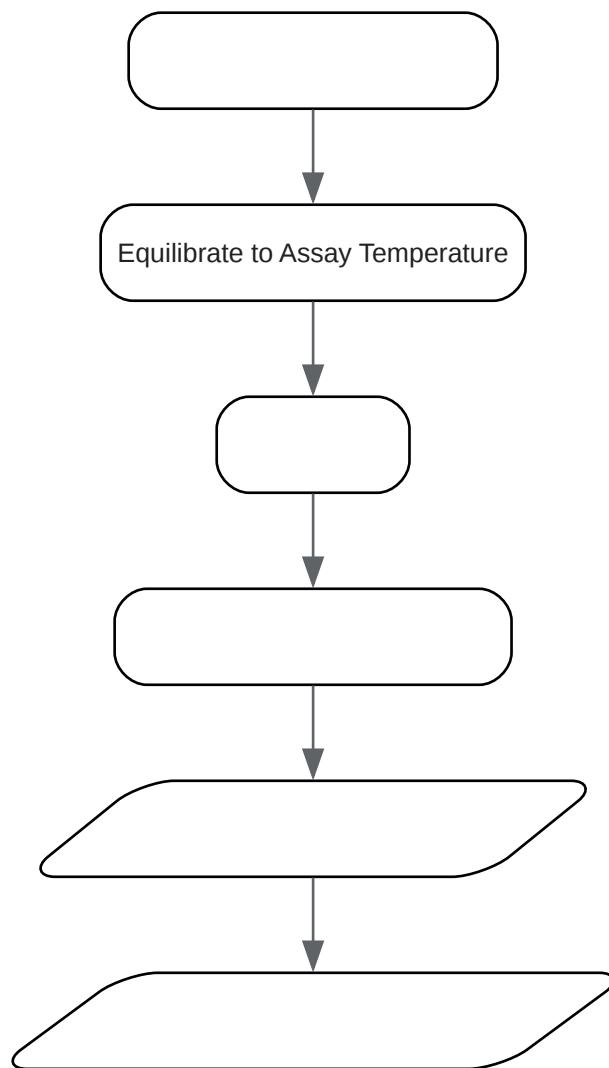
Logical Workflow for Synthesis and Purification of **Para-nitrophenyllinoleate**



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Caption: Workflow for the synthesis and purification of **para-nitrophenyllinoleate**.

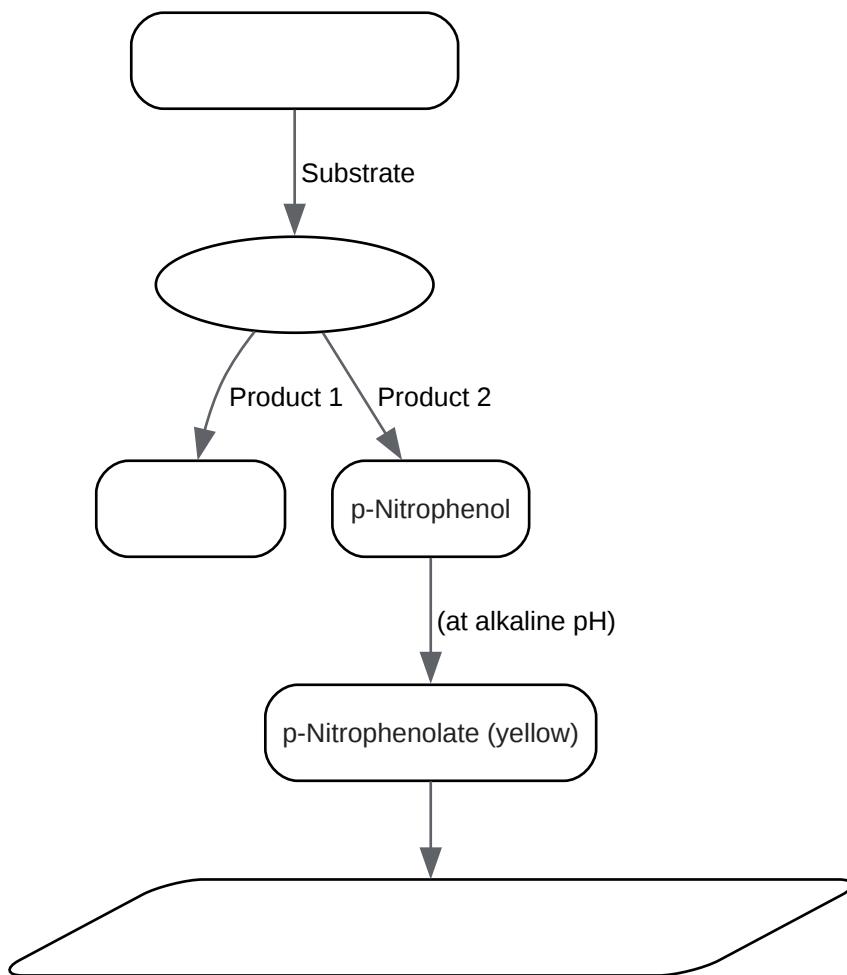
Experimental Workflow for Enzymatic Assay



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Caption: Workflow for a typical enzymatic assay using **para-nitrophenyllinoleate**.

Signaling Pathway of Enzymatic Hydrolysis and Detection



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Caption: Pathway of enzymatic hydrolysis and subsequent colorimetric detection.

Conclusion

Para-nitrophenyllinoleate serves as a crucial tool in the study of lipolytic enzymes. Its well-defined chemical properties and the chromogenic nature of its hydrolysis product allow for straightforward and reliable enzymatic assays. While some specific physical and spectroscopic data for the pure compound are not extensively documented, its characteristics can be reliably inferred from related compounds. The experimental protocols provided in this guide offer a solid foundation for the synthesis and application of **para-nitrophenyllinoleate** in a research setting. As research in enzymology and drug discovery continues to evolve, the utility of substrates like **para-nitrophenyllinoleate** in high-throughput screening and detailed kinetic analysis will remain indispensable.

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